molecular formula C12H18N2O2 B2354639 Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2248300-67-4

Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No. B2354639
CAS RN: 2248300-67-4
M. Wt: 222.288
InChI Key: CIECCCYGBAOYAD-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate” is a complex organic molecule. It contains an ethyl ester functional group, an aminomethyl group, and a tetrahydroindolizine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroindolizine ring is a seven-membered ring with two nitrogen atoms and a double bond . The aminomethyl group (-CH2NH2) is a functional group that contains a nitrogen atom bonded to two hydrogen atoms and one carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The ester group might undergo hydrolysis or transesterification. The aminomethyl group could participate in reactions like alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Future Directions

The future research directions would depend on the interest in this compound. It could be studied for potential applications in various fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)10-7-9(8-13)14-6-4-3-5-11(10)14/h7H,2-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECCCYGBAOYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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